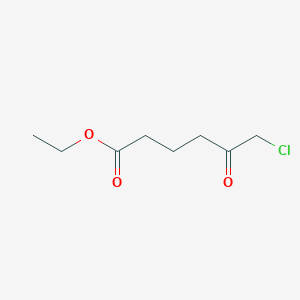
Ethyl 6-chloro-5-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-5-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of monoethyl adipate with trichloromethyl carbonate in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like chlorobenzene at a temperature of 65-70°C for about 6 hours. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases from Lactobacillus species have been employed to catalyze the reduction of prochiral ketones to produce chiral alcohols, which can then be further processed to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products
Reduction: Ethyl 6-chloro-5-hydroxyhexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Oxidation: 6-chlorohexanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-5-oxohexanoate involves its reactivity as an ester and a chlorinated compound. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Ethyl 6-chloro-5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-chloro-6-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.
Ethyl 5-chloro-5-oxohexanoate: Another chlorinated ester with a different substitution pattern.
Ethyl 6-chloro-5-hydroxyhexanoate: The reduced form of this compound.
These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo .
Propiedades
Número CAS |
79685-55-5 |
|---|---|
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
ethyl 6-chloro-5-oxohexanoate |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3 |
Clave InChI |
OACOMFUXMZYKMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
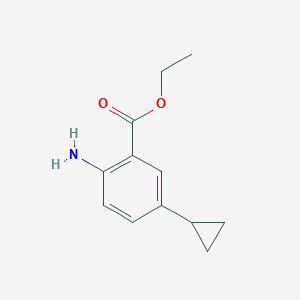
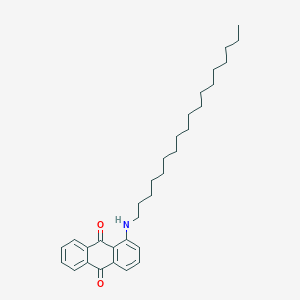
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
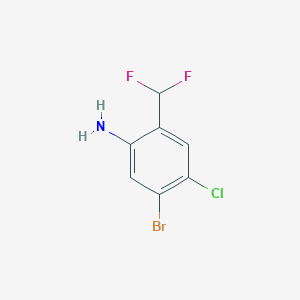
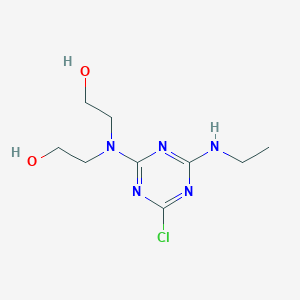
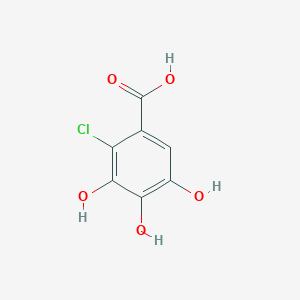

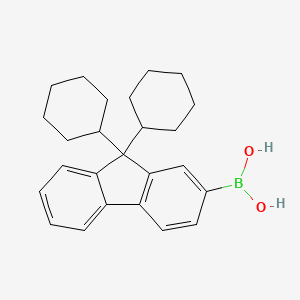
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
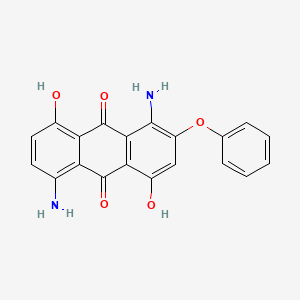
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)


